2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride

Physicochemical property comparison Drug-likeness Permeability prediction

2-(1-Methyl-1H-tetrazol-5-yl)morpholine hydrochloride (CAS 2460486-85-3, MFCD32705542) is a bifunctional heterocyclic building block that integrates a saturated morpholine ring with an N‑methylated 1H‑tetrazole at the 2‑position. The hydrochloride salt ensures a defined stoichiometry for solution‑phase chemistry, a feature that distinguishes it from free‑base variants often supplied with uncertain protonation states.

Molecular Formula C6H12ClN5O
Molecular Weight 205.64 g/mol
Cat. No. B8117430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride
Molecular FormulaC6H12ClN5O
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)C2CNCCO2.Cl
InChIInChI=1S/C6H11N5O.ClH/c1-11-6(8-9-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H
InChIKeyDXBPXVVDIIREDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Profile of 2-(1-Methyl-1H-tetrazol-5-yl)morpholine Hydrochloride as a Research Intermediate


2-(1-Methyl-1H-tetrazol-5-yl)morpholine hydrochloride (CAS 2460486-85-3, MFCD32705542) is a bifunctional heterocyclic building block that integrates a saturated morpholine ring with an N‑methylated 1H‑tetrazole at the 2‑position [1]. The hydrochloride salt ensures a defined stoichiometry for solution‑phase chemistry, a feature that distinguishes it from free‑base variants often supplied with uncertain protonation states. Its molecular formula C₆H₁₂ClN₅O (MW 205.64 g·mol⁻¹) and computed topological polar surface area (TPSA) of 64.9 Ų place it within favourable drug‑like property space [1], making it a candidate for fragment‑based library design where balanced solubility and permeability are required.

Why In‑Class Morpholine–Tetrazole Hybrids Cannot Be Assumed Interchangeable with 2-(1-Methyl-1H-tetrazol-5-yl)morpholine Hydrochloride


Morpholine–tetrazole hybrids share the same core heterocycles, but small structural permutations profoundly alter their physicochemical and biological profiles. The N‑methylation of the tetrazole ring in 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride eliminates an acidic N–H donor, thereby removing the anionic character that dominates the pharmacokinetics of the non‑methylated analog [1]. This substitution also locks the tetrazole into a single tautomeric form, which simplifies structure‑activity relationship (SAR) interpretation and eliminates the batch‑to‑batch variability inherent to tautomeric mixtures. The positioning of the tetrazole at the morpholine C2—rather than N4—creates a chiral centre and alters the vector of the heterocycle relative to the morpholine chair, a feature that can be critical for target engagement in medicinal chemistry campaigns [1]. Consequently, replacing this compound with regioisomeric morpholine–tetrazoles or non‑methylated versions without quantitative evidence risks invalidating SAR conclusions.

Quantitative Differentiation of 2-(1-Methyl-1H-tetrazol-5-yl)morpholine Hydrochloride Against Its Closest Non‑Methylated Analog


Hydrogen‑Bond Donor Count Reduction via N‑Methylation of the Tetrazole Ring

N‑Methylation of the tetrazole ring eliminates the acidic N–H proton, reducing the hydrogen‑bond donor (HBD) count from 3 to 2 relative to the non‑methylated analog 2-(1H-tetrazol-5-yl)morpholine hydrochloride [1][2]. This change removes the strong anionic character of the tetrazole, enhancing passive membrane permeability potential per Lipinski's rule-of-five guidelines.

Physicochemical property comparison Drug-likeness Permeability prediction

Increased Calculated Lipophilicity (XLogP3) Relative to Non‑Methylated Analog

The N‑methyl substituent on the tetrazole ring increases the computed lipophilicity (XLogP3) of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride to -0.3, compared to -1.0 for the non‑methylated 2-(1H-tetrazol-5-yl)morpholine hydrochloride [1][2]. This 0.7 unit increase reflects the removal of the polar N–H and addition of a hydrophobic methyl group.

Lipophilicity ADME prediction Physicochemical property comparison

Elimination of Tautomeric Variability via N‑Methylation

The N‑methyl group on the tetrazole ring of the target compound locks the heterocycle into a single, defined 1-methyl-1H-tautomer [1]. In contrast, the non‑methylated 2-(1H-tetrazol-5-yl)morpholine hydrochloride exists as a mixture of 1H‑ and 2H‑tautomers in solution, which can complicate quantitative SAR interpretation and batch‑to‑batch reproducibility [2].

Chemical stability Tautomerism SAR reproducibility

Molecular Weight and Heavy Atom Count: Implications for Fragment Library Design

With a molecular weight of 205.64 g·mol⁻¹ and 13 heavy atoms, 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride falls within the typical fragment space (MW < 300, heavy atoms ≤ 18) [1]. The non‑methylated analog is lighter (191.62 g·mol⁻¹, 12 heavy atoms) [2]. While both are fragment‑like, the additional methyl group of the target compound provides a synthetic handle (via C–H functionalization or deprotonation at the methyl) and a slight increase in steric bulk that can probe hydrophobic pockets without exceeding fragment limits.

Fragment-based drug discovery Compound selection Physicochemical property comparison

Recommended Procurement Scenarios for 2-(1-Methyl-1H-tetrazol-5-yl)morpholine Hydrochloride Based on Evidence


Fragment-Based Screening Libraries Requiring Defined Tautomeric State and Balanced LogP

When assembling a fragment library for biophysical screening (SPR, NMR, X‑ray crystallography), the single tautomeric form of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride eliminates ambiguity in hit validation [1]. Its XLogP3 of -0.3, higher than the non‑methylated analog (-1.0), positions it in the optimal range for aqueous solubility while retaining sufficient lipophilicity for binding site engagement [1][2].

Medicinal Chemistry SAR Campaigns Targeting Hydrophobic Binding Pockets

The additional methyl group of the target compound, reflected in the molecular weight increase to 205.64 g·mol⁻¹ and higher lipophilicity (XLogP3 = -0.3), makes it a suitable scaffold for exploring shallow hydrophobic subpockets in target proteins where the unmethylated analog may lack sufficient van der Waals contacts [1].

Cellular Assays Requiring Enhanced Passive Permeability

The reduction in hydrogen‑bond donor count from 3 to 2, relative to the non‑methylated analog, predicts improved passive membrane permeability [1][2]. This makes the compound a preferred choice over the more polar, higher‑HBD analog for intracellular target engagement studies and phenotypic screening.

Quote Request

Request a Quote for 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.